AzoLPA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

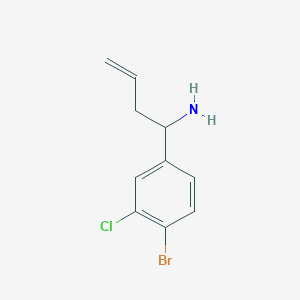

AzoLPA, also known as azobenzene lysophosphatidic acid, is a photoswitchable analogue of lysophosphatidic acid. It contains an azobenzene photoswitch embedded in the acyl chain, which allows for optical control of lysophosphatidic acid receptor activation. This compound is particularly significant in the study of lysophosphatidic acid signaling pathways, which are involved in various physiological processes such as development, and the functioning of the nervous, cardiovascular, reproductive, gastrointestinal, and pulmonary systems .

Méthodes De Préparation

The synthesis of AzoLPA involves the incorporation of an azobenzene moiety into the acyl chain of lysophosphatidic acid. The synthetic route typically includes the following steps:

Synthesis of Azobenzene Derivative: The azobenzene derivative is synthesized through a diazotization reaction followed by a coupling reaction with aniline.

Incorporation into Lysophosphatidic Acid: The azobenzene derivative is then incorporated into the acyl chain of lysophosphatidic acid through esterification or amidation reactions under controlled conditions.

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis generally requires precise control of reaction conditions to ensure the correct incorporation of the azobenzene moiety.

Analyse Des Réactions Chimiques

AzoLPA undergoes various chemical reactions, including:

Photoisomerization: this compound can switch between its cis and trans forms upon exposure to specific wavelengths of light.

Hydrolysis: this compound can be hydrolyzed by phospholipases, leading to the release of the azobenzene derivative and lysophosphatidic acid.

Oxidation and Reduction: The azobenzene moiety in this compound can undergo oxidation and reduction reactions, which can affect its photoisomerization properties.

Common reagents used in these reactions include light sources for photoisomerization, phospholipases for hydrolysis, and oxidizing or reducing agents for redox reactions. The major products formed from these reactions include the cis and trans forms of this compound, as well as the hydrolysis products.

Applications De Recherche Scientifique

AzoLPA has a wide range of scientific research applications, including:

Chemistry: this compound is used to study the photoisomerization properties of azobenzene derivatives and their effects on lysophosphatidic acid signaling pathways.

Medicine: this compound is used in the development of novel therapeutic strategies targeting lysophosphatidic acid receptors for the treatment of diseases such as cancer and fibrosis.

Industry: this compound’s unique photoisomerization properties make it a valuable tool in the development of light-controlled biomaterials and drug delivery systems.

Mécanisme D'action

AzoLPA exerts its effects through the activation of lysophosphatidic acid receptors. The azobenzene moiety allows for the optical control of receptor activation, with the cis form showing greater activation than the trans form. Upon activation, lysophosphatidic acid receptors trigger intracellular signaling pathways that lead to various physiological responses, such as increases in intracellular calcium levels and changes in cell morphology .

Comparaison Avec Des Composés Similaires

AzoLPA is unique among lysophosphatidic acid analogues due to its photoswitchable properties. Similar compounds include:

Lysophosphatidic Acid (LPA): The parent compound of this compound, which lacks the azobenzene moiety and does not have photoswitchable properties.

Azobenzene Derivatives: Compounds containing the azobenzene moiety, which are used in various applications such as molecular switches and light-controlled materials.

Other Photoswitchable Lipids: Lipids that contain photoswitchable groups, such as spiropyran or diarylethene, which can be used to study light-controlled biological processes.

This compound’s ability to optically control lysophosphatidic acid receptor activation sets it apart from other lysophosphatidic acid analogues and photoswitchable lipids, making it a valuable tool in both basic and applied research .

Propriétés

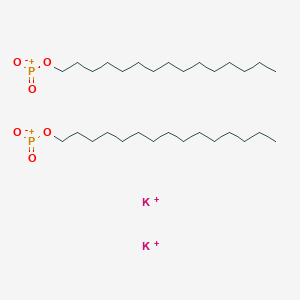

Formule moléculaire |

C23H34N3O7P |

|---|---|

Poids moléculaire |

495.5 g/mol |

Nom IUPAC |

azanium;[(2R)-3-[4-[4-[(4-butylphenyl)diazenyl]phenyl]butanoyloxy]-2-hydroxypropyl] hydrogen phosphate |

InChI |

InChI=1S/C23H31N2O7P.H3N/c1-2-3-5-18-8-12-20(13-9-18)24-25-21-14-10-19(11-15-21)6-4-7-23(27)31-16-22(26)17-32-33(28,29)30;/h8-15,22,26H,2-7,16-17H2,1H3,(H2,28,29,30);1H3/t22-;/m1./s1 |

Clé InChI |

ZIDGAEVBOOGIDF-VZYDHVRKSA-N |

SMILES isomérique |

CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCC(=O)OC[C@H](COP(=O)(O)[O-])O.[NH4+] |

SMILES canonique |

CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCC(=O)OCC(COP(=O)(O)[O-])O.[NH4+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Bis(trimethylsilyloxy)bicyclo[3.3.1]nonane-2,6-dicarbonitrile](/img/structure/B15090000.png)

![{1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-2-yl}methanol](/img/structure/B15090032.png)

![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] tetradecanoate](/img/structure/B15090037.png)

![1-Piperazinecarboxylic acid, 4-[2-[2-(1H-pyrazol-3-yl)phenoxy]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B15090061.png)

![1-[4-Azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromopyrimidine-2,4-dione](/img/structure/B15090069.png)